molecular formula C11H7FN2O2 B1467394 2-Fluoro-5-(pyrimidin-5-yl)benzoic acid CAS No. 1247685-55-7

2-Fluoro-5-(pyrimidin-5-yl)benzoic acid

Cat. No.: B1467394
CAS No.: 1247685-55-7
M. Wt: 218.18 g/mol
InChI Key: UZCNPSKZORCJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(pyrimidin-5-yl)benzoic acid, also known as F-PyBA, is a chemical compound with the molecular formula C11H7FN2O2 and a molecular weight of 218.18 g/mol. It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7FN2O2/c12-10-3-7(1-2-9(10)11(15)16)8-4-13-6-14-5-8/h1-6H, (H,15,16) and the InChI key is RMUQWUBAIYXPGE-UHFFFAOYSA-N . This provides a unique identifier for the compound and can be used to predict its 3D structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 218.18 g/mol.

Scientific Research Applications

Synthetic Methods and Chemical Properties

Optimization of Synthesis : The synthesis of pyrimidin-yl benzoic acid derivatives, such as 5-methyl-2-(pyrimidin-2-yl)benzoic acid, has been optimized for high yield through a short synthetic pathway. This optimization provides a foundation for the synthesis of related compounds, including 2-Fluoro-5-(pyrimidin-5-yl)benzoic acid, by using palladium-catalyzed cross-coupling methods (Liu et al., 2020).

Novel Synthesis Approaches : Innovative synthesis approaches have led to the creation of novel polyfunctionally substituted pyrimidines, indicating the versatility of pyrimidin-yl compounds in producing complex molecules that could include this compound derivatives for various applications (Quiroga et al., 2007).

Potential Biomedical Applications

Antifungal Activity : Pyrimidine derivatives, including those potentially synthesized from this compound, have shown significant antifungal activity against several pathogens, indicating their potential as antifungal agents (Wu et al., 2021).

Anticancer and Antitumor Properties : The structural manipulation of pyrimidin-yl compounds has led to the development of derivatives with promising anticancer and antitumor activities. This includes research on thiazolopyrimidine derivatives and their significant activity against cancer cell lines, hinting at the therapeutic potential of this compound derivatives (Selvam et al., 2012).

Novel Fluorescent Sensors : Derivatives of pyrimidin-yl compounds have been utilized in creating fluorescent sensors for biological applications, demonstrating the utility of these compounds in biochemical sensing and imaging technologies (Hagimori et al., 2013).

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-fluoro-5-pyrimidin-5-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-10-2-1-7(3-9(10)11(15)16)8-4-13-6-14-5-8/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCNPSKZORCJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CN=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-(pyrimidin-5-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-(pyrimidin-5-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-(pyrimidin-5-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-(pyrimidin-5-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-(pyrimidin-5-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-(pyrimidin-5-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.